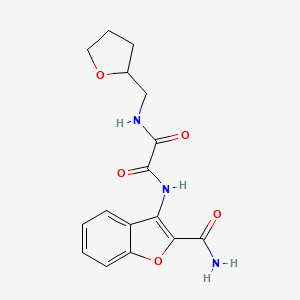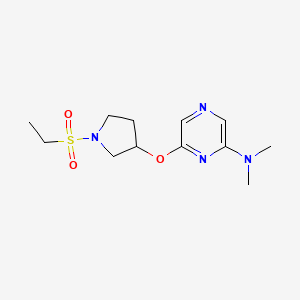
3-(Aminomethyl)-4-methoxyaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-methoxyaniline hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the antiemetic drug mentioned in paper contains an aniline moiety, which is also present in 3-(Aminomethyl)-4-methoxyaniline hydrochloride. The aminomethyl derivatives discussed in paper are relevant due to their similar substitution pattern on the aromatic ring. The antibacterial activity of substituted uracils in paper and the characterization of benzamide derivatives in paper provide insights into the chemical behavior and properties of compounds with similar structures.
Synthesis Analysis
The synthesis of related compounds involves various strategies such as direct alkylation and displacement reactions, as seen in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils . The preparation of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one also involves specific synthetic routes that could be adapted for the synthesis of 3-(Aminomethyl)-4-methoxyaniline hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Aminomethyl)-4-methoxyaniline hydrochloride can be characterized using techniques such as X-ray powder diffractometry, infrared spectroscopy, and NMR spectroscopy . These methods provide information on the polymorphic forms, phase transitions, and functional group vibrations, which are crucial for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions of compounds with aminomethyl groups and methoxyaniline structures can be complex. For example, the aminomethyl derivatives in paper exhibit cytotoxic activities, which could be due to their ability to undergo specific chemical reactions within biological systems. Similarly, the antibacterial activity of the EMAU compounds suggests that these molecules can interact with bacterial enzymes, indicating a potential for diverse chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 3-(Aminomethyl)-4-methoxyaniline hydrochloride can be inferred from related compounds. The molar refraction and polarizability of the antiemetic drug provide insights into the electronic properties, which are influenced by the molecular structure. The thermal analysis of TKS159 reveals information about the stability and phase behavior, which are important physical properties.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Activity
3-(Aminomethyl)-4-methoxyaniline hydrochloride has been explored for its potential in inhibiting bacterial DNA polymerase IIIC and controlling the growth of Gram-positive bacteria in culture. Some derivatives of this compound have shown potent antibacterial activity, particularly against Gram-positive organisms. This includes efficacy in protecting mice from lethal infections when administered intraperitoneally, suggesting its potential as a therapeutic agent in bacterial infections (Zhi et al., 2005).
2. Soil Metabolism
Studies have investigated the metabolism of similar compounds, like 3-chloro-4-methoxyaniline, in soil. These investigations provide insights into the environmental fate and transformation of such chemicals, which is vital for understanding their ecological impact and for developing strategies for soil remediation (Briggs & Ogilvie, 1971).
3. Polymerization Research
The compound has been utilized in the study of polymerization processes. For instance, the aqueous polymerization of 3-methoxyaniline, a related compound, using sodium dichromate as an oxidant, has been examined. This research is significant for the development of novel polymers with specific properties and applications in materials science (Sayyah et al., 2002).
4. Corrosion Inhibition
Another application is in the field of corrosion science, where derivatives of 3-methoxyaniline have been used as inhibitors for the corrosion of metals. These studies are crucial for the development of more effective and environmentally friendly corrosion inhibitors, which have wide applications in industrial settings (Bentiss et al., 2009).
5. Synthesis of Novel Polyaniline Derivatives
Research has also focused on synthesizing novel polyaniline derivatives using 3-methoxyaniline. These derivatives have potential applications in various fields, including electronics and materials engineering, due to their unique electrical and physical properties (Mav & Žigon, 2000).
Wirkmechanismus
Mode of Action
Like other amines, it may interact with biological molecules through its amino group .
Biochemical Pathways
Without specific knowledge of the target and mode of action of 3-(Aminomethyl)-4-methoxyaniline hydrochloride, it is challenging to determine the exact biochemical pathways it affects. Amines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The action, efficacy, and stability of 3-(Aminomethyl)-4-methoxyaniline hydrochloride could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect this compound are currently unknown .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-4-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(10)4-6(8)5-9;/h2-4H,5,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEBQQSRNBFCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)
![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)




![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)


![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)

![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)